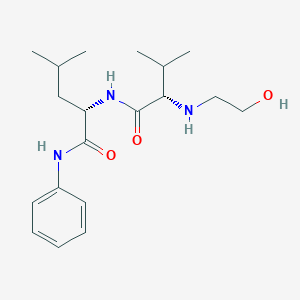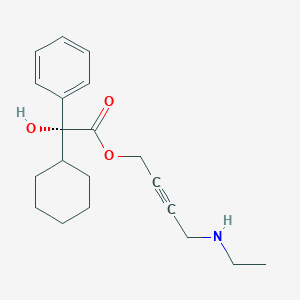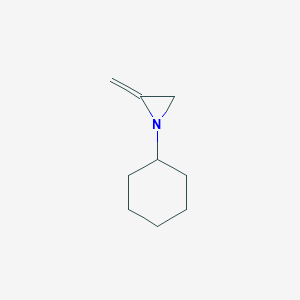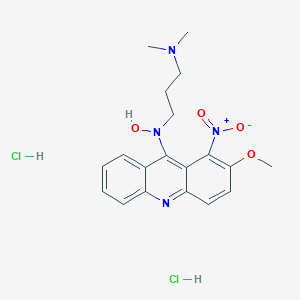
2-(2-(4-Amino-3-iodophenyl)ethylamino)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-Amino-3-iodophenyl)ethylamino)adenosine, commonly known as I-AB-MECA, is a synthetic compound that belongs to the family of adenosine receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
I-AB-MECA exerts its effects by binding to the adenosine A3 receptor, which is expressed in various tissues, including the brain, heart, and immune system. Activation of the adenosine A3 receptor leads to a cascade of intracellular signaling pathways that result in various cellular responses, such as inhibition of inflammation, promotion of apoptosis in cancer cells, and protection against ischemia-reperfusion injury.
生化和生理效应
I-AB-MECA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in immune cells. In addition, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of using I-AB-MECA in lab experiments is its specificity for the adenosine A3 receptor. This allows for the selective activation of this receptor without affecting other adenosine receptors. However, one of the limitations of using I-AB-MECA is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
未来方向
There are several future directions for the study of I-AB-MECA. One potential area of research is its use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another potential area of research is its use in combination with other drugs for the treatment of cancer. Furthermore, the development of more water-soluble derivatives of I-AB-MECA could improve its efficacy and ease of use in lab experiments.
合成方法
I-AB-MECA can be synthesized by the reaction of 4-amino-3-iodobenzylamine with 2-chloroadenosine. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product is then purified by column chromatography to obtain pure I-AB-MECA.
科学研究应用
I-AB-MECA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, it has been studied for its potential use in the treatment of cardiovascular diseases, such as ischemia-reperfusion injury.
属性
CAS 编号 |
161536-31-8 |
|---|---|
产品名称 |
2-(2-(4-Amino-3-iodophenyl)ethylamino)adenosine |
分子式 |
C18H22IN7O4 |
分子量 |
527.3 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[6-amino-2-[2-(4-amino-3-iodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H22IN7O4/c19-9-5-8(1-2-10(9)20)3-4-22-18-24-15(21)12-16(25-18)26(7-23-12)17-14(29)13(28)11(6-27)30-17/h1-2,5,7,11,13-14,17,27-29H,3-4,6,20H2,(H3,21,22,24,25)/t11-,13-,14-,17-/m1/s1 |
InChI 键 |
AFFIAFORFZHTLX-LSCFUAHRSA-N |
手性 SMILES |
C1=CC(=C(C=C1CCNC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)I)N |
SMILES |
C1=CC(=C(C=C1CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)I)N |
规范 SMILES |
C1=CC(=C(C=C1CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)I)N |
同义词 |
2-(2-(4-amino-3-(125I)iodophenyl)ethylamino)adenosine 2-(2-(4-amino-3-iodophenyl)ethylamino)adenosine 2-(2-(4-amino-3-iodophenyl)ethylamino)adenosine, (125I)-labeled |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



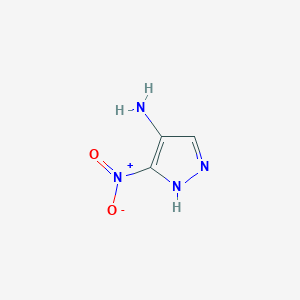
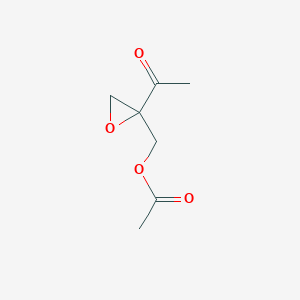
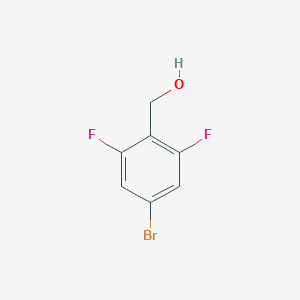
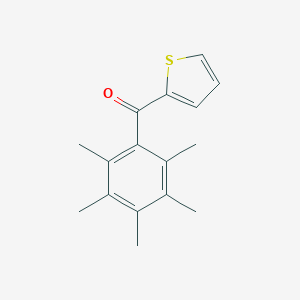
![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
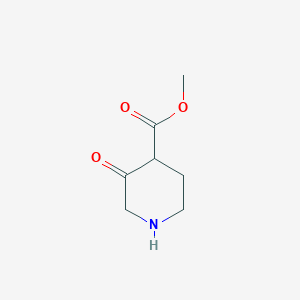
![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)


